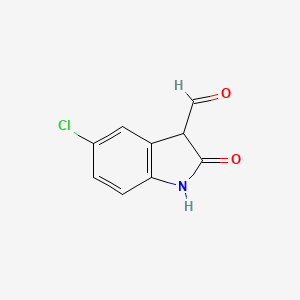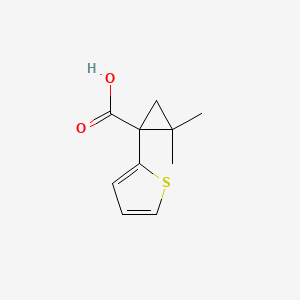![molecular formula C10H15ClN2O2 B1419440 1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride CAS No. 1193388-14-5](/img/structure/B1419440.png)
1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride
Übersicht
Beschreibung
“1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride” is a chemical compound with diverse applications in scientific research. It has a molecular weight of 230.69 . The compound is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2-methyl-3-furoyl)piperazine hydrochloride . The InChI code is 1S/C10H14N2O2.ClH/c1-8-9(2-7-14-8)10(13)12-5-3-11-4-6-12;/h2,7,11H,3-6H2,1H3;1H . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 230.69 .Wissenschaftliche Forschungsanwendungen
Proteomics Research
1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent in the preparation of peptide samples for mass spectrometry analysis. Its role in proteomics is crucial for understanding protein interactions, post-translational modifications, and the complex dynamics within the proteome .
Material Science
In material science, this chemical serves as a precursor in the synthesis of advanced materials. Its molecular structure allows for the creation of polymers with specific properties, such as increased durability or conductivity. Researchers can manipulate the compound to develop new materials for use in electronics, coatings, and nanotechnology applications .
Environmental Science
Environmental scientists employ 1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride in the study of environmental pollutants. Its chemical properties make it a suitable candidate for binding with certain contaminants, aiding in their identification and quantification. This is particularly valuable in the analysis of water and soil samples for ecological assessments .
Biochemistry
In biochemistry, this compound is used to investigate enzyme-catalyzed reactions. It acts as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme action. This information is vital for understanding metabolic pathways and for the development of drugs that target specific enzymes .
Pharmacology
Pharmacological research benefits from the use of 1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride as it can be a building block in the synthesis of potential therapeutic agents. Its structure is amenable to modifications that can result in new compounds with desired pharmacokinetic and pharmacodynamic properties .
Agriculture
In the agricultural sector, this compound’s derivatives are explored for their potential use as growth promoters or pesticides. Its chemical framework allows for the creation of compounds that can interact with plant or insect biology, providing new avenues for crop protection and yield enhancement .
Wirkmechanismus
The mechanism of action for this compound is not specified in the available data. Its biological activities, such as antimicrobial and anticancer properties, are under investigation.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(2-methylfuran-3-yl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-8-9(2-7-14-8)10(13)12-5-3-11-4-6-12;/h2,7,11H,3-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJJCJWYBUOCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1419360.png)
![1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1419364.png)
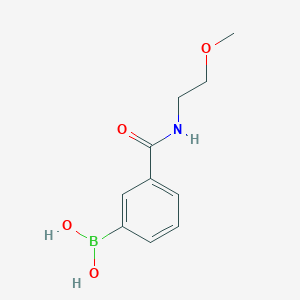
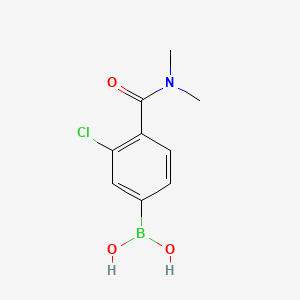
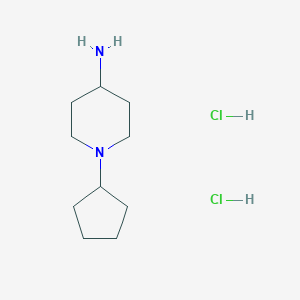

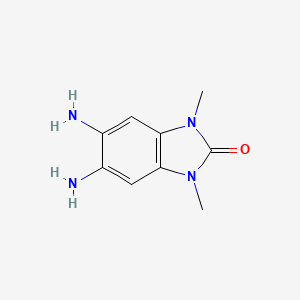
![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)
![1-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1419374.png)
